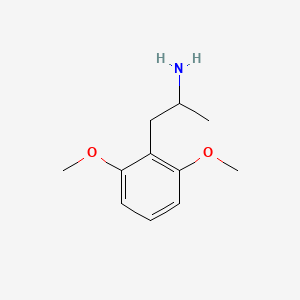

2,6-Dimethoxyamphetamine

Description

2,6-Dimethoxyamphetamine (2,6-DMA) is a positional isomer of dimethoxy-substituted phenethylamines, characterized by methoxy groups at the 2- and 6-positions of the phenyl ring. It belongs to a broader class of hallucinogenic amphetamines, which are structurally defined by substitutions on the aromatic ring and the ethylamine side chain. Its synthesis typically involves bromination or reductive amination of dimethoxybenzaldehyde precursors, as detailed in chromatographic and synthetic studies .

Propriétés

Numéro CAS |

23690-14-4 |

|---|---|

Formule moléculaire |

C11H17NO2 |

Poids moléculaire |

195.26 g/mol |

Nom IUPAC |

1-(2,6-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6,8H,7,12H2,1-3H3 |

Clé InChI |

OHGNLLDQBKOWJW-UHFFFAOYSA-N |

SMILES canonique |

CC(CC1=C(C=CC=C1OC)OC)N |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2,6-Dimethoxyamphetamine typically involves the following steps:

Addition Reaction:

Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction:

Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.

Analyse Des Réactions Chimiques

2,6-Dimethoxyamphetamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Applications De Recherche Scientifique

2,6-Dimethoxyamphetamine has several scientific research applications, including:

Chemistry: It is used in the study of synthetic routes and reaction mechanisms.

Biology: It is used to study the effects of psychoactive substances on biological systems.

Medicine: It is used in the development of new therapeutic agents and the study of drug interactions.

Industry: It is used in the production of various chemical intermediates and as a reference standard in analytical laboratories

Mécanisme D'action

The mechanism of action of 2,6-Dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as an inhibitor of the 5-hydroxytryptamine receptor, leading to increased levels of serotonin in the synaptic cleft. This results in altered mood, perception, and cognition .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Comparison with Regioisomeric Dimethoxyamphetamines

The six regioisomeric dimethoxyamphetamines (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMA) exhibit distinct chemical behaviors despite nearly identical molecular weights and similar mass spectra. Differentiation relies on chromatographic methods or bromination reactions:

- Bromination Patterns: 2,6-DMA: Bromination yields 3-Br-2,6-DMA as the major product. 3,5-DMA: Forms 2,6-dibrominated derivatives as the primary product, unlike other isomers . 2,5-DMA: Preferentially brominates at the 4-position to produce DOB (4-Br-2,5-DMA), a potent hallucinogen .

Pharmacological Mechanisms: Positional Isomerism and Receptor Interactions

The position of methoxy groups critically influences receptor selectivity and mechanism of action:

- 2,5-DMA and Derivatives (e.g., DOM, DOB): Directly activate serotonin 5-HT₂ receptors and α-adrenergic receptors, lacking indirect norepinephrine release in vascular tissues .

- 3,4-DMA and 4-Methoxyamphetamines: Indirectly induce vasoconstriction via norepinephrine release, with weaker 5-HT₂ affinity .

- However, the steric hindrance from 2,6-substitution may reduce receptor binding efficacy compared to 2,5-DMA .

Legal Status and Derivatives

- Controlled Substances: 2,5-DMA derivatives (e.g., DOB, DOC, DOI, 2C-B) are explicitly listed in controlled substance regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.